2-(2,5-Dimethylphenoxy)-5-methylaniline
Overview
Description
2-(2,5-Dimethylphenoxy)-5-methylaniline is an organic compound with a complex structure that includes both phenoxy and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-5-methylaniline typically involves the reaction of 2,5-dimethylphenol with an appropriate aniline derivative under controlled conditions. One common method involves the use of a polar aprotic solvent such as tetrahydrofuran, and the reaction is often facilitated by the presence of a base such as sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that ensures high yield and purity. The process often includes the initial formation of an intermediate compound, followed by further reactions to introduce the desired functional groups. The use of mixed solvent systems, such as toluene and dimethyl sulfoxide, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylphenoxy)-5-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: A precursor in the synthesis of 2-(2,5-Dimethylphenoxy)-5-methylaniline.
Aniline: Another precursor that provides the aniline functional group.
Gemfibrozil: A compound with a similar phenoxy structure but different functional groups and applications
Uniqueness
This compound is unique due to its specific combination of phenoxy and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-7-14(13(16)8-10)17-15-9-11(2)4-6-12(15)3/h4-9H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGHPOGWCBKKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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